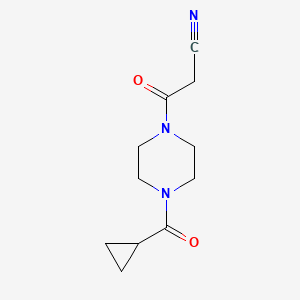

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile

Overview

Description

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been disclosed in the treatment of cancer .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.73 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications

Anticancer and Antituberculosis Properties

- This compound's derivatives have shown potential in anticancer and antituberculosis studies. Specifically, certain synthesized derivatives exhibited significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis activity (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Photochemical Properties

- The photochemistry of similar compounds, including those with cyclopropane and piperazine structures, has been explored. For example, studies on ciprofloxacin, which contains related structural features, demonstrate interesting photochemical behaviors, including low-efficiency substitution reactions and the impact of external conditions like sodium sulfite or phosphate on the reaction pathways (M. Mella, E. Fasani, & A. Albini, 2001).

Synthesis and Reactivity

- Research on the synthesis and reactivity of compounds with similar structures has provided insights into the preparation of diverse derivatives with potential biological activities. Studies have explored various synthetic routes and the resulting chemical reactivity, contributing to the understanding of these compounds' chemical properties (A. Farag, K. Dawood, & Z. E. Kandeel, 1996; J. Veerman et al., 2003).

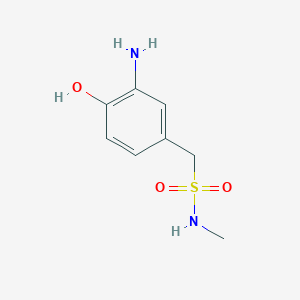

Antimicrobial Activities

- Piperazine derivatives have shown promise in antimicrobial activities. Studies involving compounds with similar structural elements have demonstrated effectiveness against various bacterial strains, indicating potential applications in addressing bacterial infections and biofilm inhibition (Ahmed E. M. Mekky & S. Sanad, 2020).

Drug Synthesis and Optimization

- The compound's structural framework is used in the synthesis of potential drugs, particularly in optimizing receptor antagonists and other therapeutic agents. Research has shown the utility of such structures in the development of scalable and economical synthesis methods for drugs (Reginald O. Cann et al., 2012).

Mechanism of Action

Target of Action

Compounds with a piperazine moiety often interact with various receptors in the body. For example, some piperazine derivatives have been found to exhibit antimicrobial activity , and others have shown activity against serotonin receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if the compound targets microbial cells, it might disrupt essential cellular processes, leading to the death of the microorganism . If it targets serotonin receptors, it might modulate neurotransmission in the brain .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. If the compound acts as an antimicrobial, it might affect pathways essential for the survival of the microorganism . If it acts on serotonin receptors, it could influence neurotransmission pathways .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, an antimicrobial compound might lead to the death of microbial cells , while a compound that modulates neurotransmission could alter brain function .

properties

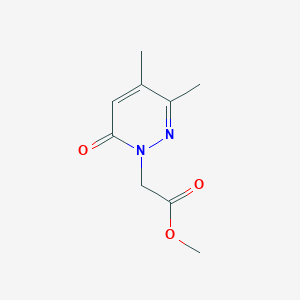

IUPAC Name |

3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUAWBJURKGZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

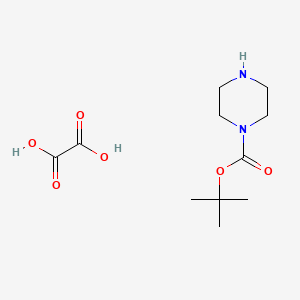

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1473936.png)

![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B1473937.png)

![7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1473943.png)

![1-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}ethan-1-one](/img/structure/B1473946.png)

![tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B1473947.png)

![2,6-Bis[(2S,5S)-4,4-diphenyl-1-aza-3-oxabicyclo[3.3.0]octan-2-yl]pyridine](/img/structure/B1473951.png)